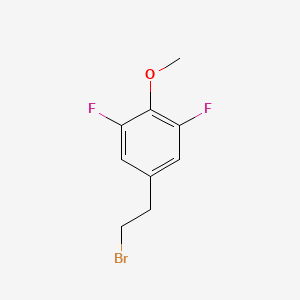

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene

Description

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene (CAS: 1630906-97-6) is a brominated aromatic compound featuring a 2-bromoethyl substituent at the 5-position of a benzene ring, with fluorine atoms at the 1- and 3-positions and a methoxy group at the 2-position. This compound is commercially available with a purity of 95% and is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name |

5-(2-bromoethyl)-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-13-9-7(11)4-6(2-3-10)5-8(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJHTLHJEBCCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231656 | |

| Record name | Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630906-97-6 | |

| Record name | Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 5-(2-bromoethyl)-1,3-difluoro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(2-Bromoethyl)-1,3-difluoro-2-methoxybenzene is an aromatic compound characterized by its unique combination of halogenated and methoxy functionalities. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, including interactions with various biomolecules. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₈H₈BrF₂O

- Molecular Weight : Approximately 251.06 g/mol

- Structure : The presence of a bromoethyl group, two fluorine atoms, and a methoxy group on the benzene ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its electrophilic nature. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to significant biological effects. The fluorine atoms enhance the compound's stability and modulate its reactivity profile, while the methoxy group may influence binding affinity to biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies suggest that compounds with halogenated substituents can exhibit significant antimicrobial properties.

- Anticancer Activity : Similar compounds have been investigated for their potential to inhibit cancer cell proliferation. For instance, compounds with electrophilic characteristics have shown promise in targeting cancer cells by inducing apoptosis through various pathways .

Anticancer Activity

A study investigating the biological activity of various substituted flavonols highlighted that compounds with similar electrophilic properties could effectively induce apoptosis in non-small cell lung cancer cells (A549). While not directly tested on this compound, these findings suggest that similar mechanisms may be applicable due to the compound's structural features .

Electrophilic Interactions

The interaction studies focus on the electrophilic nature of the bromoethyl group. It has been observed that such compounds can engage with nucleophiles in biological systems, leading to modifications in protein structures or enzyme activities. This interaction is critical for understanding how this compound may exert its effects in biological contexts .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to other structurally similar compounds:

| Compound Name | Key Differences | Biological Activity Potential |

|---|---|---|

| 2-(2-Bromoethyl)-1,3-difluorobenzene | Lacks methoxy group | Varies; less specific interactions |

| 2-(2-Bromoethyl)-1,3-difluoro-5-chlorobenzene | Chlorine instead of methoxy | Different reactivity profile |

| 2-(2-Bromoethyl)-1,3-difluoro-5-nitrobenzene | Nitro group instead of methoxy | Potentially different bioactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Differences

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene (12g)

- Structure : Differs by substitution of the 2-bromoethyl group with a chloromethyl group.

- Reactivity : The chloromethyl group is less reactive in nucleophilic substitutions compared to bromoethyl due to the weaker leaving group ability of Cl⁻ versus Br⁻. This makes 12g more stable but less versatile in alkylation reactions .

- Applications : Preferred in scenarios requiring controlled reactivity, such as stepwise syntheses where over-reactivity is a concern.

1-(2-Bromoethyl)-3-fluoro-2-methoxybenzene

- Structure : Contains a single fluorine atom at the 3-position instead of 1,3-difluorination.

- Stability: Reduced steric hindrance compared to the 1,3-difluoro analog may enhance solubility in non-polar solvents.

Ring System Variations

5-(2-Bromoethyl)-2-phenyl-1,3-dioxane (Compound 2)

- Structure : Replaces the benzene ring with a 1,3-dioxane ring and introduces a phenyl group.

- Reactivity : The dioxane ring’s ether oxygen atoms increase polarity, making this compound more soluble in polar solvents. The phenyl group enables π-π interactions, useful in supramolecular chemistry .

- Applications : Used in the synthesis of protected purine derivatives, leveraging its stability under acidic conditions.

5-(2-Bromoethyl)-4-methylthiazole

- Structure : Substitutes the benzene ring with a thiazole heterocycle and adds a methyl group at the 4-position.

- Electronic Properties : The thiazole’s nitrogen and sulfur atoms enhance hydrogen bonding and metal coordination capabilities.

Comparative Data Table

Stability and Reactivity Insights

- Bromoethyl Group Behavior: The 2-bromoethyl substituent in the target compound is prone to 1,2-migration during solvolysis, a phenomenon observed in related bromoethyl derivatives (e.g., 40–50% migration in trifluoroacetolysis) . This necessitates careful handling to avoid unintended rearrangements.

- Fluorine Effects : The 1,3-difluoro configuration creates a strongly electron-deficient aromatic ring, enhancing electrophilic substitution resistance while favoring directed ortho-metalation in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.